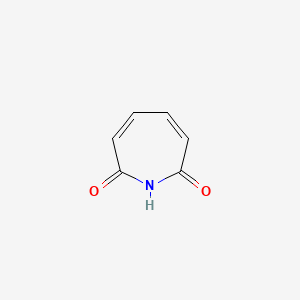

1H-azepine-2,7-dione

Description

Structure

3D Structure

Properties

CAS No. |

24833-10-1 |

|---|---|

Molecular Formula |

C6H5NO2 |

Molecular Weight |

123.11 g/mol |

IUPAC Name |

azepine-2,7-dione |

InChI |

InChI=1S/C6H5NO2/c8-5-3-1-2-4-6(9)7-5/h1-4H,(H,7,8,9) |

InChI Key |

FJQZWODWLBQDBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC(=O)C=C1 |

Origin of Product |

United States |

Nomenclature and Structural Context of 1h Azepine 2,7 Dione

Systematic IUPAC Nomenclature and Common Synonyms

The compound with the molecular formula C₆H₅NO₂ is systematically named 1H-azepine-2,7-dione according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.govnih.gov This name precisely describes a seven-membered ring containing one nitrogen atom (an azepine), with the nitrogen designated at position 1, and two ketone groups at positions 2 and 7. The "1H" indicates the position of the necessary hydrogen atom on the nitrogen to satisfy valency within the unsaturated ring system.

In scientific literature and chemical databases, this compound is also known by several synonyms. These include muconimide and azepine-2,7-quinone . guidechem.com The name muconimide relates the structure to muconic acid, a dicarboxylic acid with a similar six-carbon backbone. Another synonym found is 2,4-Hexadienimide. guidechem.com The CAS Registry Number for this compound is 24833-10-1. guidechem.comchemicalbook.com

It is critical to distinguish this compound from its fully saturated analog, azepane-2,7-dione (CAS 4726-93-6), which is also referred to as adipimide (B184010) or hexanimide. chembk.comchembk.com The "ane" suffix in azepane denotes a fully saturated ring system, unlike the "ene" in azepine which signifies unsaturation.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₅NO₂ |

| CAS Number | 24833-10-1 |

| Synonyms | muconimide, azepine-2,7-quinone, 2,4-Hexadienimide |

Overview of the Azepine Ring System in Organic Chemistry

Azepines are a class of heterocyclic compounds characterized by a seven-membered ring containing one nitrogen atom. copbela.orgslideshare.net As unsaturated heterocycles, they are part of a significant area of research in organic chemistry, forming the core of numerous synthetic and naturally occurring molecules. wikipedia.org

Structural Classification of Azepines and Their Derivatives

Azepine derivatives can be classified based on several structural features, including the degree of saturation, fusion to other rings, and the presence of additional heteroatoms.

Based on Saturation: The level of saturation within the seven-membered ring is a primary classification method. The parent, fully unsaturated system is azepine . Partially hydrogenated versions are known as dihydroazepines and tetrahydroazepines. The fully saturated analog is called azepane . wikipedia.org

Based on Ring Fusion: Azepine rings can be fused to other ring systems, most commonly aromatic rings. This creates broad classes of compounds with significant pharmacological applications. lew.ro

Benzazepines: An azepine ring fused to a single benzene (B151609) ring.

Dibenzazepines: An azepine ring fused to two benzene rings, as seen in the structure of the drug carbamazepine. lew.ro

Other Fused Systems: Azepines can also be fused to other heterocyclic rings, leading to a wide variety of complex molecular scaffolds. google.com

Based on Additional Heteroatoms: While azepines contain a single nitrogen atom, related seven-membered heterocycles can contain other or additional heteroatoms. For example, a diazepine contains two nitrogen atoms in the ring, and an oxazepine contains both oxygen and nitrogen.

| Classification Type | Class Name | Description | Example |

| Saturation | Azepine | Fully unsaturated 7-membered ring with one nitrogen atom. | 1H-Azepine |

| Azepane | Fully saturated 7-membered ring with one nitrogen atom. | Azepane | |

| Fusion | Benzazepine | Azepine ring fused to one benzene ring. | 1H-1-Benzazepine-2,5-dione nih.gov |

| Dibenzazepine | Azepine ring fused to two benzene rings. | Carbamazepine | |

| Heteroatoms | Diazepine | 7-membered ring with two nitrogen atoms. | Diazepam |

Tautomerism in Azepine Systems: 1H-, 2H-, 3H-, and 4H-Azepine Forms

Tautomers are structural isomers of chemical compounds that readily interconvert. For the parent azepine ring, four principal tautomeric forms are possible, distinguished by the location of one hydrogen atom and the arrangement of double bonds within the ring. slideshare.net These forms are designated as 1H-azepine , 2H-azepine , 3H-azepine , and 4H-azepine . copbela.org

The relative stability of these tautomers varies. The 1H-azepine tautomer, in which the hydrogen is attached to the nitrogen atom, is known to be unstable. wikipedia.org It readily rearranges to form the more stable 3H-azepine isomer. copbela.org This instability is a key feature of the parent azepine system. Due to their non-aromatic nature and high reactivity, none of the parent azepine tautomers have been isolated, though 3H-azepine has been characterized. copbela.org

Conformational Analysis of Seven-Membered Nitrogen Heterocycles

Unlike six-membered rings which have a well-defined, low-energy chair conformation, seven-membered rings are significantly more flexible and complex in their conformational behavior. Due to the increased number of atoms, seven-membered heterocycles like azepine cannot adopt a planar conformation without incurring substantial angle and torsional strain. slideshare.netslideshare.net

To minimize these strains, the ring puckers into three-dimensional shapes. The most commonly discussed conformations for seven-membered rings are the chair , boat , and a range of intermediate "twist" forms (e.g., twist-chair and twist-boat). slideshare.net Computational and experimental studies on various azepine derivatives, particularly saturated or partially saturated ones, show that the ring exists in these non-planar forms. For instance, the carbocyclic analog cycloheptane (B1346806) is understood to preferentially adopt a twist-chair conformation to achieve maximum stability. slideshare.net The presence of the nitrogen atom and any substituents on the azepine ring further influences the energetic preference for a specific conformation.

Synthetic Methodologies for 1h Azepine 2,7 Dione and Its Analogs

Specific Synthetic Routes to 1H-Azepine-2,7-dione

Photochemical Rearrangement of Furoxan Derivatives

The photochemical rearrangement of benzofuroxan (B160326) N-oxides presents a direct pathway to this compound. researchgate.net This reaction is typically carried out by irradiating a solution of the benzofuroxan N-oxide in a suitable solvent. For instance, the photoreaction of benzofuroxan in acetonitrile (B52724) containing a small amount of water, when irradiated with a high-pressure mercury lamp, yields this compound. researchgate.net Mechanistic studies suggest that the formation of the azepine-2,7-dione may proceed through the reabsorption of fluorescence when using a low-pressure mercury lamp and a photosensitizer. researchgate.net

Table 1: Photochemical Synthesis of this compound

| Starting Material | Light Source | Solvent System | Product | Ref |

| Benzofuroxan | High-pressure mercury lamp | Acetonitrile/Water | This compound | researchgate.net |

| Benzofuroxan | Low-pressure mercury lamp (with photosensitizer) | Not specified | This compound | researchgate.net |

Electron Transfer Initiated Cyclization Reactions

Electron transfer processes have been utilized to initiate cyclization reactions leading to substituted 1H-azepine-2,7-diones. While specific details on cyanide-mediated processes leading directly to the parent this compound are not extensively detailed in the provided results, related electron transfer-initiated cyclizations are known in heterocyclic synthesis. chim.ittandfonline.com These reactions often involve the generation of a radical anion which then undergoes intramolecular cyclization. For example, the SRN1 mechanism, which involves the formation of a radical anion from an aromatic halide, is a well-established method for forming heterocyclic rings. chim.it

General Strategies for Azepine-2,7-dione Ring Construction

Dehydrohalogenation Reactions

A key strategy for constructing the azepine-2,7-dione ring is through the dehydrohalogenation of dihalogenated precursors. This method was successfully employed for the synthesis of 1-methylazepine-2,7-dione, a simple derivative of the parent system. acs.orgresearchgate.net The synthesis starts with 1-methyladipimide, which is brominated using cupric bromide to yield trans-3,6-dibromo-1-methyladipimide. acs.orgresearchgate.net Subsequent dehydrohalogenation of this dibromo-adipimide precursor furnishes 1-methylazepine-2,7-dione. acs.orgresearchgate.net This double dehydrohalogenation effectively introduces two double bonds into the seven-membered ring, leading to the desired dione (B5365651). youtube.com

Table 2: Synthesis of 1-Methylazepine-2,7-dione via Dehydrohalogenation

| Precursor | Reagent | Intermediate | Product | Ref |

| 1-Methyladipimide | Cupric Bromide | trans-3,6-Dibromo-1-methyladipimide | 1-Methylazepine-2,7-dione | acs.orgresearchgate.net |

Intramolecular Condensation and Cyclization Reactions

Intramolecular reactions provide a powerful tool for the construction of the azepine-2,7-dione ring system.

Tertiary Enamide-Aldehyde Condensations: A novel approach involves the intramolecular condensation of tertiary enamides containing an aldehyde group. researchgate.net This reaction, catalyzed by a Lewis acid such as boron tribromide with phosphorus pentoxide as an additive, proceeds under mild conditions to give 1H-azepin-2(3H)-one derivatives in high yields. researchgate.netacs.org The proposed mechanism involves nucleophilic addition of the enamide to the aldehyde, followed by a deprotonation and dehydration cascade. researchgate.net

Polyphosphoric Acid-mediated Cyclizations: Polyphosphoric acid (PPA) is a widely used reagent for effecting cyclization reactions. researchgate.netccsenet.org In the context of azepine-dione synthesis, PPA can be used to catalyze the intramolecular cyclization of appropriate precursors. For example, the synthesis of 1H-dibenzo[b]azepine-2,5-dione has been achieved by the PPA-mediated cyclization of 4-oxo-4-(phenylamino)but-2-enoic acid. nepjol.info This acid is prepared from the reaction of aniline (B41778) and maleic anhydride. nepjol.info Similarly, PPA has been used in the synthesis of 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione analogs.

Table 3: Intramolecular Cyclization Approaches to Azepine-diones

| Precursor | Catalyst/Reagent | Product Type | Ref |

| Tertiary enamide with formyl group | BBr₃, P₂O₅ | 1H-Azepin-2(3H)-one derivatives | researchgate.net |

| 4-Oxo-4-(phenylamino)but-2-enoic acid | Polyphosphoric Acid (PPA) | 1H-Dibenzo[b]azepine-2,5-dione | nepjol.info |

Ring Expansion Methodologies from Smaller Heterocycles

The expansion of smaller, more readily available heterocyclic rings is another viable strategy for the synthesis of azepine derivatives. researchgate.netdntb.gov.ua This can be achieved through various methods, including photochemical and thermal reactions. researchgate.net For instance, substituted benzazepinediones have been prepared via the [π2+σ2] photocycloaddition of alkenes with substituted 1H-isoindole-1,3(2H)-diones, which represents an expansion of a five-membered ring. researchgate.net Another approach involves the photochemical dearomative ring expansion of nitroarenes to form complex azepanes, which can be a starting point for further functionalization to azepine-diones. nih.gov This method transforms a six-membered benzene (B151609) ring into a seven-membered azepane ring system. nih.gov

Advanced Approaches in Azepine Synthesis

Modern synthetic chemistry offers several sophisticated pathways to azepine derivatives. These methods provide access to complex molecular architectures that are often difficult to obtain through classical synthetic routes.

Transition metals play a pivotal role in modern organic synthesis by enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under mild conditions. Catalysts based on palladium, copper, and rhodium are particularly effective in constructing the azepine ring.

Palladium-catalyzed C-N/C-S bond formation

Palladium catalysis is a powerful tool for constructing azepine rings through various coupling strategies. A notable approach involves a cascade intermolecular palladium-catalyzed C-H activation/dual coupling reaction to produce tribenzo[b,d,f]azepines from readily available 2-iodobiphenyls and 2-bromoanilines. researchgate.net Another sophisticated method is the diastereoselective synthesis of dibenzo[c,e]azepines using a palladium/norbornene catalytic system, which proceeds via a cascade involving C-H activation and C-C/C-N bond formations. chim.it Palladium catalysts also enable the skeletal reconstruction of 3-alkylidenepyrrolidines through C-N bond cleavage and a subsequent [5+2] cycloaddition, offering an atom-economical route to diverse azepine scaffolds. researchgate.net In some cases, palladium acetate (B1210297) can trigger a domino intramolecular N-arylation/C-H activation/aryl-aryl bond-forming process to yield complex fused-ring systems containing an azepine moiety. acs.org

Table 1: Examples of Palladium-Catalyzed Azepine Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Ref. |

| 2-Iodobiphenyls, 2-Bromoanilines | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | Tribenzo[b,d,f]azepines | researchgate.net |

| o-Substituted aryl iodides, o-bromo benzylamines, activated olefins | Pd(OAc)₂, P(i-Pr)₃, K₂CO₃, Norbornene | Dibenzo[c,e]azepines | chim.it |

| 3-Alkylidenepyrrolidines, Azlactones/Butenolides | Pd₂(dba)₃, dppf | Functionalized Azepines | researchgate.net |

| Linear Amides | Pd(OAc)₂, PPh₃, K₂CO₃ | Diazacyclohepta[jk]phenanthrene-diones | acs.org |

Copper-catalyzed C-O/C-C coupling

Copper catalysts offer a cost-effective and efficient alternative for synthesizing azepine derivatives. They are particularly useful in promoting C-N, C-O, and C-C bond formations. nih.gov A key strategy involves the metal-switching between palladium and copper to achieve divergent synthesis; for instance, using the same linear amide precursor, a copper iodide catalyst promotes intramolecular N-arylation to form 1,4-benzodiazepine-2,5-diones, a scaffold related to azepinediones. acs.org Copper(I) catalysts have also been employed in the tandem amination/cyclization of fluorinated allenynes with various amines to create novel α-CF₃-containing azepine-2-carboxylates. mdpi.com Furthermore, copper(I) can catalyze a (4+3)-cycloaddition of 4-indolylcarbinols with aziridines to furnish azepinoindoles, demonstrating tandem C-C/C-N bond formation. rsc.org The versatility of copper is also seen in domino processes combining C-O coupling with Claisen rearrangement, highlighting its utility in complex molecule synthesis. organic-chemistry.org

Table 2: Examples of Copper-Catalyzed Azepine Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Ref. |

| Linear Amides | CuI, K₂CO₃, L-proline | 1,4-Benzodiazepine-2,5-diones | acs.org |

| Fluorinated Allenynes, Amines | CuBr, DBU | α-CF₃-Azepine-2-carboxylates | mdpi.com |

| 4-Indolylcarbinols, Aziridines | Cu(OTf)₂ | Azepinoindoles | rsc.org |

| Aryl bromides, Aliphatic diols | CuCl₂ | Benzo-fused cyclic ethers | rsc.org |

Rhodium-catalyzed C-C bond activation

Rhodium catalysts are highly effective in mediating C-H and C-C bond activation, enabling novel pathways to azepine ring systems. One modular approach involves the Rh-catalyzed carbonylative C-C bond activation of aminocyclopropanes. acs.org In this process, a rhodacyclopentanone intermediate is formed, which then undergoes intramolecular C-H metalation to construct the azepine ring in a byproduct-free heterocyclization. acs.org Rhodium(III) catalysts have been used to synthesize benzo[c]azepine-1,3(2H)-diones through a tandem reaction involving C-H alkylation of N-methoxybenzamides with 3-bromo-3,3-difluoropropene, followed by intramolecular amination. researchgate.net Additionally, Rh(III)-catalyzed intramolecular processes can form azepinone derivatives, and cross-coupling reactions between benzylamines and Morita-Baylis-Hillman adducts can yield a variety of 2-benzazepine derivatives. mdpi.com

Table 3: Examples of Rhodium-Catalyzed Azepine Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Ref. |

| Aminocyclopropanes | [Rh(CO)₂Cl]₂, AgSbF₆ | Benzazepines | acs.org |

| N-Methoxybenzamides, 3-bromo-3,3-difluoropropene | [CpRhCl₂]₂, AgSbF₆ | Benzo[c]azepine-1,3(2H)-diones | researchgate.net |

| Benzylamines, Morita-Baylis-Hillman adducts | [CpRhCl₂]₂, AgSbF₆, NaOAc | 2-Benzazepine derivatives | mdpi.com |

| N-Sulfonyl ketimines, Alkynes | Chiral Cpx-Rhodium(III) | Spirocyclic indenyl sultams | mdpi.com |

The insertion of a nitrene into an aromatic system is a classic and powerful method for ring expansion to form azepines. slideshare.net This transformation typically involves the generation of a reactive nitrene intermediate, often from an azide (B81097) precursor, which then adds to the aromatic ring to form a bicyclic aziridine (B145994) intermediate (a norcaradiene analog) that rearranges to the seven-membered azepine ring.

A sophisticated version of this reaction involves the rhodium-catalyzed intramolecular insertion of a nitrogen atom from a carbamoyl (B1232498) azide directly into a C-C bond of an arene ring. acs.orgresearchgate.net This method provides access to fused azepine products but faces challenges from competing C-H amination pathways. The use of specific catalysts, such as the paddlewheel dirhodium complex Rh₂(esp)₂, has been shown to effectively suppress the undesired C-H insertion and favor the desired ring expansion. acs.orgresearchgate.net DFT calculations have been employed to understand the reaction mechanism and the origin of this chemoselectivity. acs.org Photolytic decomposition of aryl azides is another common method to generate nitrenes, which can lead to 3H-azepines. worktribe.com

Table 4: Nitrene Insertion Approaches to Azepine Synthesis

| Nitrene Precursor | Catalyst/Condition | Key Feature | Product Type | Ref. |

| Intramolecular Carbamoyl Azides | Rh₂(esp)₂ | Direct insertion into aromatic C-C bond | Fused Azepines | acs.orgresearchgate.net |

| Aryl Azides | Photolysis in diethylamine | Ring expansion of benzene ring | 3H-Azepines | worktribe.com |

| p-Toluenesulphonylazide | Thermolysis under pressure | Insertion into electron-deficient aromatics | γ-Sulphonyl-1H-azepines | clockss.org |

Cycloaddition reactions provide a convergent and often stereocontrolled route to cyclic systems, including azepines. These reactions involve the combination of two or more unsaturated components to form a ring.

The Diels-Alder reaction, a [4+2] cycloaddition, has been utilized to prepare precursors for benzazepine analogs. For example, substituted 2-methoxynaphthalene-1,4-diones, which can be converted to 3-hydroxy-1H-1-benzazepine-2,5-dione analogs via a Schmidt reaction, are synthesized using Diels-Alder methodology between substituted butadienes and 2-methoxybenzoquinones. acs.orgnih.gov

Beyond the classic Diels-Alder reaction, other cycloaddition strategies have been developed. A gold(III)-catalyzed intermolecular [4+3]-annulation between propargyl esters and unsaturated imines offers a novel route to functionalized azepines. nih.gov This reaction proceeds through a gold-stabilized vinylcarbenoid intermediate. nih.gov Additionally, copper(I) can catalyze a formal (4+3)-cycloaddition between 4-indolylcarbinols and aziridines to produce azepinoindoles. rsc.org Another approach is a three-component [3+2+2] cycloaddition of activated aziridines with two alkyne molecules, catalyzed by hexafluoroantimonic acid (HSbF₆), to yield diversely substituted azepine derivatives. thieme-connect.com

Table 5: Cycloaddition Strategies for Azepine Synthesis

| Reaction Type | Components | Catalyst/Reagent | Product Type | Ref. |

| [4+2] Diels-Alder | Substituted butadienes, 2-Methoxybenzoquinones | None (thermal) | Precursors to Benzazepine-diones | acs.orgnih.gov |

| [4+3] Annulation | Propargyl esters, Unsaturated imines | Au(III) complex | Functionalized Azepines | nih.gov |

| (4+3) Cycloaddition | 4-Indolylcarbinols, Aziridines | Cu(OTf)₂ | Azepinoindoles | rsc.org |

| [3+2+2] Cycloaddition | Activated aziridines, Terminal alkynes | HSbF₆ | Substituted Azepines | thieme-connect.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. beilstein-journals.org MCRs have been applied to the synthesis of azepine-containing scaffolds, often leading to complex structures in a single step. researchgate.net

An example of a sophisticated MCR is a one-pot, two-step cascade method for synthesizing quinazolino researchgate.netslideshare.netjst.go.jptriazolo slideshare.netthieme-connect.combenzodiazepines. This transformation involves five reactive centers (amide, aniline, carbonyl, azide, and alkyne) and proceeds through a sequential condensation and an intramolecular azide-alkyne 1,3-dipolar cycloaddition, using environmentally benign iodine as a catalyst. acs.org MCRs involving aminoazoles, aldehydes, and CH-acids like Meldrum's acid have also been explored for the synthesis of fused heterocyclic systems, although the formation of seven-membered triazepine fragments can be challenging due to competing reaction pathways. frontiersin.org The use of microwave assistance can often accelerate these reactions and improve yields. beilstein-journals.org

Table 6: Multicomponent Reaction Strategies for Fused Azepine Systems

| Components | Catalyst/Condition | Key Feature | Product Type | Ref. |

| Amide, Aniline, Carbonyl, Azide, Alkyne | Iodine, heat | One-pot, two-step, five-component cascade | Quinazolinotriazolobenzodiazepines | acs.org |

| Aminoazoles, Aldehydes, Meldrum's acid | Various (heat, catalyst) | Diversity-oriented synthesis | Fused Azoloazines (potential for azepines) | frontiersin.org |

| Aldehydes, Cyclic 1,3-diketones, Ammonium acetate | Microwave irradiation, water | Catalyst-free three-component reaction | Acridinediones (related N-heterocycles) | beilstein-journals.org |

Reactivity and Reaction Mechanisms of 1h Azepine 2,7 Dione Systems

Photoreactivity Studies of 1H-Azepine-2,7-dione

The photochemical reactions of this compound and its derivatives involve various transformations, including dimerization and reactions with other molecules under irradiation. These processes are often initiated by the absorption of ultraviolet light, leading to excited states with distinct reactivity.

Photodimerization Processes

While specific studies on the photodimerization of the parent this compound are not extensively detailed in available literature, related azepine systems are known to undergo such reactions. For instance, N-substituted azepine derivatives have been observed to dimerize through a concerted 6π + 4π cycloaddition mechanism upon thermal activation, a process that can sometimes be initiated photochemically in analogous systems. This type of reaction underscores the potential for the π-electron system of the azepinedione ring to participate in cycloaddition reactions upon excitation.

Photolytic Reactions in the Presence of Bases (e.g., Formation of 7-hydroxy-1H-azepine-2-one)

The photolysis of aryl azides in the presence of nucleophiles, such as water or hydroxide ions, is a known method for the synthesis of azepinone derivatives. nih.govresearchgate.net This general reaction type suggests that under photolytic conditions in the presence of a base, this compound could potentially undergo transformations leading to products like 7-hydroxy-1H-azepine-2-one. The proposed mechanism would involve the photochemical excitation of the azepinedione, followed by a base-mediated addition or rearrangement. However, direct experimental evidence for the formation of 7-hydroxy-1H-azepine-2-one from this compound via this specific pathway requires further investigation.

Mechanistic Investigations of Photoreactions (e.g., Photosensitized Formation)

The formation of azepinone derivatives can be achieved through photochemical means, often involving a nitrene intermediate. nih.gov For example, the photolysis of 2-aryloxyaryl azides using blue light irradiation can generate a 2-aryloxyaryl nitrene. This intermediate can then undergo a cascade of reactions, including annulation and ring expansion, to form the azepinone skeleton. nih.gov Computational studies support a stepwise mechanism involving the formation of an aziridine (B145994) intermediate, which then expands to the seven-membered ring. nih.gov This photosensitized approach highlights a metal-free, green method for accessing these heterocyclic systems under mild conditions. nih.gov

Electrophilic and Nucleophilic Reactions

The conjugated diene system within the this compound ring is susceptible to both electrophilic and nucleophilic attack. Studies on N-substituted derivatives have provided key insights into these reaction pathways.

Halogenation Reactions (e.g., Bromination to form 5,6-dihydro-5,6-dibromo-1-methylazepine-2,7-dione)

The N-methyl derivative, 1-methylazepine-2,7-dione, readily undergoes electrophilic addition with bromine. acs.org This reaction proceeds to yield 5,6-dihydro-5,6-dibromo-1-methylazepine-2,7-dione, demonstrating the reactivity of the double bonds within the azepine ring towards halogenation. acs.org This is a characteristic reaction of unsaturated systems.

Reaction Data: Bromination of 1-Methylazepine-2,7-dione

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 1-Methylazepine-2,7-dione | Bromine (Br₂) | 5,6-dihydro-5,6-dibromo-1-methylazepine-2,7-dione | Electrophilic Addition |

Solvolysis and Hydrolysis Pathways (e.g., Ethanolysis yielding muconamate derivatives)

The 1-methylazepine-2,7-dione system is also susceptible to nucleophilic attack, leading to ring opening. acs.org When subjected to ethanolysis, the compound undergoes cleavage to yield ethyl N-methyl-cis,cis-muconamate. acs.org This solvolysis pathway indicates that the imide functionality can be opened under nucleophilic conditions, a reaction not observed in its saturated analog, 1-methyladipimide, under identical conditions. acs.org This highlights the role of the unsaturated nature of the ring in facilitating this reactivity.

Reaction Data: Ethanolysis of 1-Methylazepine-2,7-dione

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 1-Methylazepine-2,7-dione | Ethanol (C₂H₅OH) | Ethyl N-methyl-cis,cis-muconamate | Solvolysis / Ring Opening |

Reduction Reactions (e.g., Hydrogenation of muconamate derivatives)

The reduction of the this compound ring system, a cyclic imide also known as muconimide, is governed by the reactivity of its constituent functional groups: two amide-like carbonyls and two carbon-carbon double bonds. The selective reduction of these functionalities can be achieved through catalytic hydrogenation, a process widely employed for the reduction of cyclic imides. nih.govrsc.org

The outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions employed. Noble metals such as ruthenium, iridium, palladium, and platinum are commonly used as catalysts for such transformations. nih.govrsc.orgacs.org For instance, ruthenium-based catalysts have been shown to be effective in the selective hydrogenation of cyclic imides to the corresponding diols and amines. nih.govacs.org In the context of this compound, this would involve the reduction of both carbonyl groups and saturation of the carbon-carbon double bonds.

Conversely, iridium-based catalytic systems have demonstrated high chemoselectivity in the hydrogenation of cyclic imides to either ω-hydroxylactams or ω-hydroxyamides, depending on the ligand environment of the metal center. rsc.org This suggests that partial reduction of one carbonyl group in the this compound ring is a feasible pathway, potentially leading to hydroxylactam derivatives. The choice of catalyst and reaction parameters such as temperature, pressure, and solvent can therefore be used to steer the reaction towards a desired product.

Table 1: Potential Hydrogenation Products of this compound

| Catalyst Type | Potential Product(s) | Functional Group Transformation |

|---|---|---|

| Ruthenium-based | Saturated di-amine/diol | Reduction of C=O and C=C bonds |

| Iridium-based | Hydroxylactam derivatives | Partial reduction of one C=O group |

Cycloaddition Chemistry of Azepine-2,7-diones

Diels-Alder Reactions (e.g., Exo and Endo Adduct Formation with Dienophiles like Cyclopentadiene)

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. mychemblog.com The reactivity in a Diels-Alder reaction is governed by the electronic nature of the diene (the 4π electron component) and the dienophile (the 2π electron component). The reaction is generally favored between an electron-rich diene and an electron-poor dienophile. libretexts.org

This compound possesses a conjugated diene system within its seven-membered ring. However, the presence of the electron-withdrawing carbonyl groups adjacent to the double bonds significantly reduces the electron density of this diene system. This electronic characteristic makes it a less likely candidate to react as the diene component with typical electron-poor dienophiles.

Conversely, the double bonds within the this compound structure could potentially act as a dienophile. In a reaction with an electron-rich diene such as cyclopentadiene, which is known to be highly reactive in Diels-Alder reactions due to its locked s-cis conformation, this compound would be the dienophile. libretexts.org The stereochemical outcome of such reactions, particularly with cyclic dienes, typically favors the formation of the endo adduct under kinetic control. This preference is attributed to secondary orbital interactions between the substituent on the dienophile and the developing π-system of the diene in the transition state. organic-chemistry.orgyoutube.com Although the exo product is often more thermodynamically stable, the endo product is formed faster.

While the potential for this compound to participate in Diels-Alder reactions exists based on its structure, specific documented examples of its reaction with cyclopentadiene are not prevalent in the literature. The reactivity would be influenced by the interplay of steric and electronic factors.

General Reactivity of Azepines

Aromatization Processes

Azepine derivatives, particularly 1-substituted 1H-azepines, are known to undergo thermal rearrangements that lead to aromatization, often through ring contraction. rsc.org These reactions can result in the formation of more stable aromatic systems, such as fulvene or benzene (B151609) derivatives. For example, the thermal rearrangement of certain 1-substituted 1H-azepines has been shown to yield 6-aminofulvene derivatives. The mechanism for such a rearrangement is proposed to proceed through a series of pericyclic reactions, including electrocyclic ring closure to a bicyclic intermediate, followed by ring-opening and sigmatropic shifts.

Pericyclic Reactions and Orbital Symmetry Considerations

Pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state, are a key feature of azepine chemistry. slideshare.net The outcomes of these reactions are governed by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. youtube.com These rules predict whether a given pericyclic reaction is "allowed" or "forbidden" under thermal or photochemical conditions based on the symmetry of the molecular orbitals involved.

A pertinent example is the photochemical valence isomerization of 1-ethoxycarbonyl-1H-azepine. dtic.mil Upon irradiation, this azepine derivative undergoes an electrocyclic ring closure. According to orbital symmetry rules, a photochemical electrocyclization involving 6π electrons (as in the azepine ring) proceeds in a conrotatory fashion. This type of reaction highlights how light can be used to access structures that are not readily formed under thermal conditions. The non-planar nature of the azepine ring allows it to undergo a variety of intramolecular and intermolecular pericyclic processes. slideshare.net

Table 2: Woodward-Hoffmann Rules for Electrocyclic Reactions

| Number of π Electrons | Thermal Conditions | Photochemical Conditions |

|---|---|---|

| 4n | Conrotatory | Disrotatory |

Complexation with Transition Metal Carbonyls

The π-system of the azepine ring can act as a ligand for transition metals, forming organometallic complexes. Specifically, azepine derivatives have been shown to react with transition metal carbonyls to form stable complexes. slideshare.net For instance, azepine-1-carboxylates can form tricarbonyl metal complexes with chromium, molybdenum, and tungsten.

The formation of these complexes typically involves heating the azepine derivative with a metal hexacarbonyl, such as hexacarbonylchromium (Cr(CO)₆). nih.gov In the resulting complex, the azepine ring coordinates to the metal center in an η⁴ or η⁶ fashion, donating electron density from its π-orbitals. The metal tricarbonyl fragment acts as an electron-withdrawing group, which in turn modifies the reactivity of the azepine ring, making it susceptible to nucleophilic attack. uwindsor.ca This complexation and the subsequent change in reactivity open up avenues for further functionalization of the azepine scaffold.

Derivatives and Fused Ring Systems Incorporating the 1h Azepine 2,7 Dione Moiety

N-Substituted Azepine-2,7-diones

Substitution at the nitrogen atom of the 1H-azepine-2,7-dione ring is a common strategy to modulate the compound's properties.

1-Methylazepine-2,7-dione:

The synthesis of 1-methylazepine-2,7-dione, also known as N-methyl-cis,cis-muconimide, was a notable achievement as it represented the first simple derivative of the azepine-2,7-dione system. researchgate.net Its synthesis was accomplished through the dehydrohalogenation of trans-3,6-dibromo-1-methyladipimide. researchgate.net Research into its chemical behavior revealed its participation in several reactions. For instance, bromination of 1-methylazepine-2,7-dione leads to the formation of 5,6-dihydro-5,6-dibromo-1-methylazepine-2,7-dione. researchgate.net It also undergoes a Diels-Alder reaction with cyclopentadiene, yielding both exo and endo adducts. researchgate.net Furthermore, ethanolysis of this compound results in ethyl N-methyl-cis,cis-muconamate. researchgate.net

1-Phenyl-1H-azepine-2,7-dione:

The synthesis of 1-phenyl-1H-benzo[b]azepine-2,5-dione has been achieved through the intramolecular cyclization of 4-N,N-diphenylamine-4-oxo-2-butenoic acid using polyphosphoric acid (PPE). nepjol.info This derivative has demonstrated notable antimicrobial activity. Specifically, it has shown considerable efficacy against the fungal strains F. solani and A. flavus. nepjol.info

| Compound Name | Structure | Key Research Findings |

| 1-Methylazepine-2,7-dione | First simple derivative of the azepine-2,7-dione system. researchgate.net Undergoes bromination and Diels-Alder reactions. researchgate.net | |

| 1-Phenyl-1H-azepine-2,7-dione | Synthesized via intramolecular cyclization. nepjol.info Exhibits significant antifungal activity. nepjol.info |

Annulated and Fused Azepine-Dione Systems

Fusing other heterocyclic or aromatic rings to the this compound core leads to the formation of complex polycyclic systems with unique properties. researchgate.net

The fusion of a benzene (B151609) ring to the azepine-dione system results in benzoazepinediones, a class of compounds with significant biological relevance. nepjol.infonepjol.info

1H-dibenzo[b,e]azepine-6,11-dione: The synthesis of derivatives of this compound, such as 5H-dibenzo[b,e]azepine-6,11-dione-4-carboxylic acid, has been reported. google.com These compounds serve as intermediates for creating more complex molecules with potential antitumor properties. google.com

7-fluoro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione: This fluorinated derivative is a bicyclic organic compound used primarily in research. It serves as an important intermediate in the synthesis of various heterocyclic compounds and is being investigated for its potential as a pharmacophore in drug development.

The fusion of a pyrrole (B145914) ring to the azepine-dione scaffold gives rise to pyrroloazepinediones.

Pyrrolo[2,3-c]azepine-4,8-diones: 6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a heterocyclic organic compound that has been found in pharmaceutical preparations and is noted for its anti-inflammatory properties. biosynth.com Its bromo-derivative, 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione, has been isolated from marine sponges of the genus Stylissa. nih.gov

Fusing a pyrazine (B50134) ring to an azepine derivative creates new ring systems like pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline. researchgate.net The synthesis of these compounds can be achieved through the condensation of a diamine with an appropriate azepinedione derivative. researchgate.net These complex heterocyclic systems are of interest for their potential pharmacological activities. ontosight.aiontosight.ai For instance, (S)-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate (B1232345) is a pyrazinoazepine derivative that has been investigated for its potential as a central nervous system agent. ontosight.ai

The saturated analog of this compound is Tetrahydro-1H-azepine-2,7-dione, also known as adipimide (B184010). guidechem.com This compound serves as a precursor in the synthesis of other azepine derivatives, such as 1-methylazepine-2,7-dione. researchgate.net

| Fused System | Example Compound | Key Features |

| Benzoazepinediones | 1H-dibenzo[b,e]azepine-6,11-dione | Serves as an intermediate for potential antitumor agents. google.com |

| 7-fluoro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione | A research chemical and intermediate in heterocyclic synthesis. | |

| Pyrroloazepinediones | 6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione | Exhibits anti-inflammatory properties. biosynth.com |

| Pyrazinoazepines | Pyrazino[2,3-c]azepine | A novel fused ring system with potential pharmacological applications. researchgate.net |

| Tetrahydro Derivatives | Tetrahydro-1H-azepine-2,7-dione (Adipimide) | The saturated analog, used as a synthetic precursor. researchgate.netguidechem.com |

Design Principles for Azepine Derivative Libraries

The creation of azepine derivative libraries is a key strategy in drug discovery, leveraging combinatorial chemistry and parallel synthesis to generate a multitude of compounds for biological screening. psu.edutandfonline.com

The design of these libraries focuses on several core principles:

Scaffold Diversity: Utilizing a variety of azepine-based scaffolds, including N-substituted and fused-ring systems, allows for the exploration of a wider chemical space. psu.edunih.gov Introducing different substituents and functional groups at various positions on the azepine ring enhances structural diversity. nih.gov

Solid-Phase and Solution-Phase Synthesis: Both solid-phase and solution-phase synthesis techniques are employed to efficiently produce large numbers of derivatives. psu.eduresearchgate.net Solid-phase synthesis simplifies purification and allows for automation, accelerating the drug discovery process. psu.edunih.gov

Target-Oriented Synthesis: Libraries are often designed with a specific biological target in mind, such as G-protein coupled receptors (GPCRs). nih.govnih.gov The design incorporates structural features known to interact with the target class.

Computational Tools: In silico methods are increasingly used to guide the design of libraries, predicting the properties and potential bioactivity of virtual compounds before their synthesis. acs.org

An effective strategy for drug discovery involves constructing libraries of compounds with a benzodiazepine (B76468) skeleton, which can act as peptidomimetics. nih.gov The synthesis of di- and trisubstituted benzazepine derivatives has been successfully achieved using a solid-phase strategy, demonstrating the feasibility of creating complex libraries for screening. nih.gov

Theoretical and Spectroscopic Characterization of 1h Azepine 2,7 Dione Systems

Computational Chemistry and Electronic Structure Investigations

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult to measure experimentally. For azepine systems, methods ranging from ab initio calculations to Density Functional Theory (DFT) have been employed to explore their geometry, stability, and electronic nature.

The electronic structure of azepines and their derivatives has been a subject of various molecular orbital studies. These investigations utilize a range of computational methods to understand the behavior and properties of these seven-membered rings.

Ab initio and Self-Consistent Field (SCF) methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, have been applied to azepine systems to calculate properties like equilibrium constants, rate constants, and activation energies for various transformations. researchgate.netacs.org Density Functional Theory (DFT), particularly with the B3LYP functional, is another widely used SCF-MO method for studying these compounds. researchgate.netrsc.org These computational approaches are instrumental in determining optimized molecular geometries, reaction enthalpies, and Gibbs free energies. researchgate.net For instance, calculations on related azepine structures have been performed at levels of theory such as B3LYP/6-31G* and MP2/6-31G//HF/6-31G to analyze their valence tautomerization. researchgate.net Furthermore, higher levels of theory like MP4(SDQ)/6-311++G(df,pd)//MP2/6-311++G(df,pd) have been used to compute the energies of azepine dione (B5365651) isomers. acs.org These methods provide a foundational understanding of the stability and reactivity of the azepine core.

| Computational Method | Application in Azepine System Studies | References |

| Ab Initio (HF, MP2, MP4) | Calculation of equilibrium constants, rate constants, activation energies, and isomerization energies. | researchgate.net, acs.org |

| SCF-MO (DFT/B3LYP) | Determination of optimized geometries, reaction enthalpies, Gibbs free energies, and prediction of NMR chemical shifts (using GIAO). | rsc.org, researchgate.net, acs.org |

The 1H-azepine-2,7-dione ring contains a cyclic, conjugated system with six π-electrons (two from the double bonds and two from the nitrogen lone pair), making it π-isoelectronic with the tropone (B1200060) molecule. researchgate.netresearchgate.net This 6π-electron count suggests the possibility of Hückel-type aromaticity. However, the planarity of the ring and the influence of the two carbonyl groups are critical factors.

The aromaticity of the parent 1H-azepine has been investigated using DFT calculations. rsc.org These studies suggest that neutral 1H-azepine is actually antiaromatic. rsc.org The investigation of 1-methylazepine-2,7-dione, a simple derivative synthesized for unambiguous property measurement, indicates that it possesses less aromatic character than its carbocyclic analogue, tropone. researchgate.net

Modern computational techniques are used to quantify aromaticity. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate magnetic properties like Nucleus-Independent Chemical Shift (NICS), which is a powerful indicator of aromatic character. rsc.orgacs.org Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. Such computational tools are essential for probing the extent of electron delocalization in cyclic systems like azepine-diones. rsc.org

The electronic distribution in this compound can be represented by a resonance hybrid of several canonical structures. The interest in this system is partly due to its resemblance to other resonance-stabilized molecules like 2-pyridone and tropone. researchgate.net

For the 6π-electron system to be stabilized by resonance, the hybrid would need significant contributions from canonical forms involving charge separation. researchgate.net These structures, similar to those postulated for tropone, would feature a delocalized positive charge on the ring and a negative charge on the exocyclic oxygen atoms. The key contributing resonance structures would include the neutral form and zwitterionic forms where the nitrogen atom donates its lone pair into the ring, creating a formal positive charge on the nitrogen and negative charges on the carbonyl oxygens. This delocalization would result in partial double-bond character throughout the ring and C-O bonds, influencing bond lengths and reactivity.

Spectroscopic Elucidation of Structure and Conformation

Spectroscopic methods are indispensable for confirming the structure and understanding the conformational properties of newly synthesized compounds. For the this compound system, NMR and IR spectroscopy provide definitive evidence for the covalent framework and the nature of the functional groups. Much of the specific data available is for 1-methylazepine-2,7-dione, which serves as an excellent model for the parent system. researchgate.net

NMR spectroscopy is a primary tool for structural determination. The ¹H-NMR spectrum of 1-methylazepine-2,7-dione provides clear evidence for its structure and displays a notable solvent effect. researchgate.net

In deuteriochloroform (CDCl₃), the spectrum is simple, showing two singlets. researchgate.net One singlet at δ 3.36 ppm corresponds to the three protons of the N-methyl group, while the other singlet at δ 6.63 ppm integrates to four protons, corresponding to the vinyl hydrogens on the azepine ring. researchgate.net The simplicity of the vinyl proton signal suggests a high degree of symmetry in the molecule on the NMR timescale, possibly due to rapid conformational changes.

Computational methods are also used to support experimental NMR data. The GIAO method, often paired with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts for azepine derivatives. rsc.orgacs.orgresearchgate.net While specific ¹³C-NMR data for 1-methylazepine-2,7-dione is not detailed in the available literature, the carbonyl carbons of the dione functionality would be expected to resonate in the typical downfield region for amide and ketone carbonyls.

Table of ¹H-NMR Data for 1-Methylazepine-2,7-dione in CDCl₃

| Chemical Shift (δ, ppm) | Integration | Assignment | Reference |

|---|---|---|---|

| 3.36 | 3H | N-CH₃ | researchgate.net |

Infrared (IR) spectroscopy is highly effective for identifying functional groups, with the carbonyl stretching vibrations being particularly informative for this compound. The IR spectrum of 1-methylazepine-2,7-dione provided useful structural information. researchgate.net

The spectrum shows intense absorption bands for the two carbonyl groups. researchgate.net The positions of these C=O stretching bands are shifted compared to those in the saturated analog, 1-methyladipimide. researchgate.net Specifically, the carbonyl bands in 1-methylazepine-2,7-dione appear at a slightly higher frequency (+7 cm⁻¹) than in the saturated compound. researchgate.net This shift to a higher wavenumber can be attributed to the electronic effects of the conjugated π-system within the seven-membered ring, which alters the bond order of the carbonyl groups. Generally, C=O stretching in conjugated systems appears at a lower frequency than in saturated systems; however, ring strain and other electronic factors in this specific cyclic imide system contribute to this observed shift. Other expected bands would include C-H stretching from the vinyl groups, typically found above 3000 cm⁻¹. libretexts.org

Table of Key IR Absorption Features for Azepine-dione Systems

| Functional Group | Expected Frequency Range (cm⁻¹) | Notes | Reference |

|---|---|---|---|

| N-H Stretch (for parent) | 3100-3500 | Expected to be a sharp band. | libretexts.org |

| C=C-H Stretch (vinyl) | 3000-3100 | Characteristic of unsaturated systems. | libretexts.org |

| C=O Stretch (dione) | 1670-1750 | Position is sensitive to conjugation and ring strain. A shift is observed relative to the saturated analog. | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound, mass spectrometry can confirm its formation in synthetic preparations and characterize its subsequent reaction products.

The parent this compound (C₆H₅NO₂) has a calculated molecular weight that would be observed as a molecular ion peak (M⁺·) in an electron ionization (EI) mass spectrum. This radical cation is energetically unstable and can undergo fragmentation. libretexts.org The fragmentation pathways often lead to the formation of more stable ions by losing neutral fragments. libretexts.org While detailed fragmentation patterns for the parent compound are not extensively documented in the cited literature, analysis of related reaction products provides insight. For instance, this compound is known to form via the photoreaction of benzofuroxan (B160326). jst.go.jppharm.or.jp In subsequent reactions, it can produce a photodimer or be converted to 7-hydroxy-1H-azepine-2-one through photolysis in the presence of alkali. jst.go.jppharm.or.jp Mass spectrometry would be essential in identifying these products by their respective molecular ion peaks.

Generally, the mass spectra of azepine derivatives are considered diagnostically useful. thieme-connect.de The fragmentation of related dione structures, such as phthalazine-1,4-dione derivatives, often involves the cleavage of the dione ring system and loss of small neutral molecules like carbon monoxide (CO) and nitrogen (N₂).

Table 1: Expected Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₆H₅NO₂ |

| Molecular Weight (Nominal) | 123 |

| Exact Mass | 123.0320 |

| Key Expected Observations | Molecular Ion (M⁺·), fragments from loss of CO, etc. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, yielding precise data on bond lengths, bond angles, and conformation. cdnsciencepub.com For cyclic systems like azepines, this technique is invaluable for defining the ring's conformation (e.g., boat, chair, or planar).

Specific single-crystal X-ray diffraction data for the parent this compound is not available in the surveyed literature. However, crystallographic analyses of related azepine derivatives have been performed. For instance, X-ray studies of various 3H-azepine derivatives indicate a preference for a boat conformation. thieme-connect.de In the case of an azepine-2,5-dione derivative, the seven-membered ring was found to be nearly planar. iucr.org The structure of this derivative also revealed how molecules pack in the crystal, forming dimers through strong hydrogen bonds. iucr.org

Should single crystals of this compound be analyzed, the resulting data would definitively establish the planarity or non-planarity of the ring, the conformation of the dione functional groups, and the nature of intermolecular interactions, such as hydrogen bonding involving the N-H group and carbonyl oxygens. This information is critical for understanding its physical properties and chemical reactivity.

Table 2: Potential Information from X-ray Crystallography of this compound

| Parameter | Description |

| Crystal System & Space Group | Defines the symmetry and repeating unit of the crystal lattice. |

| Unit Cell Dimensions | Provides the size and shape of the elementary repeating unit (a, b, c, α, β, γ). |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles within the molecule. |

| Torsion Angles | Defines the conformation of the seven-membered ring (e.g., boat, twist-boat). |

| Intermolecular Interactions | Identifies and quantifies hydrogen bonds, van der Waals forces, and π-π stacking. |

Ultraviolet (UV) Spectroscopy of Azepine Chromophores

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, providing information about its chromophores and conjugation. The this compound system contains a conjugated enone-like structure which is expected to show distinct absorption bands in the UV region.

The synthesis of this compound from benzofuroxan was monitored using UV spectroscopy. pharm.or.jp Studies on the closely related 1-methylazepine-2,7-dione show that its UV spectrum is very similar to the parent compound. researchgate.net In general, azepine derivatives typically exhibit three main absorption bands: a low-intensity band between 285–330 nm, a medium-intensity band at 240–247 nm, and a strong band at 200–215 nm. thieme-connect.de The properties of 1-methylazepine-2,7-dione have been compared to aromatic analogs like 2-pyridone and tropone, suggesting some degree of electronic delocalization within the azepine-dione ring. researchgate.net

The chromophoric nature of the azepine-dione moiety is further demonstrated in its incorporation into larger conjugated polymers. Polymers containing an azepine-2,7-dione unit exhibit broad absorption in the visible spectrum, with major peaks around 580 nm and 635 nm, highlighting the significant contribution of the azepine-dione system to the electronic properties of the material.

Table 3: Typical UV Absorption Bands for Azepine Systems

| Azepine System Type | Absorption Band 1 (λ_max) | Absorption Band 2 (λ_max) | Absorption Band 3 (λ_max) | Reference |

| General Azepine Derivatives | 285–330 nm (low intensity) | 240–247 nm (medium intensity) | 200–215 nm (strong intensity) | thieme-connect.de |

| Azepine-dione Polymers | ~580 nm | ~635 nm | - |

Applications in Advanced Organic Synthesis and Materials Science

Utility as Synthetic Intermediates and Building Blocks for Complex Molecules

The 1H-azepine-2,7-dione ring system is a foundational platform for constructing more elaborate molecular architectures. Its inherent reactivity allows for a variety of chemical transformations, making it a key intermediate in multi-step syntheses. For instance, the simple derivative 1-methylazepine-2,7-dione can undergo several reactions; bromination yields a dibrominated dihydroazepine derivative, while ethanolysis opens the ring to form ethyl N-methyl-cis,cis-muconamate. researchgate.net Furthermore, it participates in Diels-Alder reactions with dienes like cyclopentadiene, producing both exo and endo adducts, demonstrating its utility in creating bicyclic systems. researchgate.net

The synthesis of azepine derivatives is often a key step in building complex heterocyclic structures. organic-chemistry.org Research has shown that enantiomerically pure halogenated dihydro-1H-azepines, derived from 2-azabicyclo[4.1.0]heptanes, are effective scaffolds. semanticscholar.org These intermediates undergo highly stereoselective [4+2] cycloaddition reactions and can be elaborated through palladium-catalyzed Suzuki cross-coupling, efficiently generating a range of complex, stereodefined azepine derivatives. semanticscholar.org The synthesis of 1-phenyl-1H-azepine-2,7-dione has also been achieved through an electron transfer reaction involving cyanide, highlighting non-traditional pathways to access this scaffold. academie-sciences.fr

The versatility of the azepine core is further demonstrated in its use for creating fused heterocyclic systems, which are often precursors to natural product skeletons. organic-chemistry.orgresearchgate.net For example, synthetic strategies have been developed to produce dihydro-azepino[2,1-a]isoindol-5-ones, which contain the core structure of the alkaloid lennoxamine. researchgate.net

Table 1: Selected Synthetic Transformations of this compound Derivatives

| Derivative | Reagents/Conditions | Product(s) | Significance | Reference |

|---|---|---|---|---|

| 1-Methylazepine-2,7-dione | Bromine (Br₂) | 5,6-Dihydro-5,6-dibromo-1-methylazepine-2,7-dione | Functionalization of the azepine ring. | researchgate.net |

| 1-Methylazepine-2,7-dione | Cyclopentadiene | Exo and Endo Diels-Alder adducts | Construction of complex bicyclic systems. | researchgate.net |

| 1-Methylazepine-2,7-dione | Ethanol (EtOH) | Ethyl N-methyl-cis,cis-muconamate | Ring-opening to form linear structures. | researchgate.net |

| 2-Alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepines | Heterodienophiles | [4+2] Cycloaddition Products | Stereoselective synthesis of fused heterocycles. | semanticscholar.org |

| 2-Alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepines | Aryl boronic acids (Suzuki Coupling) | Arylated/Alkenylated Dihydroazepines | Elaboration of the azepine scaffold. | semanticscholar.org |

Role in the Elaboration of Bioactive Scaffolds and Chemical Probes

The azepine-dione framework is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with significant biological activity. nih.gov Derivatives of this compound have been investigated for a range of therapeutic applications. Certain substituted 1H-azepine-2,7-diones have demonstrated potential hypolipidemic and hypotriglyceridemic activity, suggesting a role in managing metabolic disorders. academie-sciences.fr

In the field of neuroscience, benzo-fused analogs have shown notable effects. For example, 3-hydroxy-1H-1-benzazepine-2,5-dione and its derivatives are known to act as antagonists at the strychnine-insensitive glycine (B1666218) site associated with the NMDA receptor complex, a key target in neurological research. google.com Furthermore, other 1H-1-benzazepin-2,5-dione derivatives have been identified as potent and selective antagonists for the dopamine (B1211576) D3-receptor, a target for treating conditions like schizophrenia and substance abuse. uniprojects.net

The scaffold's versatility extends to antimicrobial applications. A synthesized 1H-dibenzo[b]azepine-2,5-dione derivative was shown to possess both antibacterial and antifungal properties, highlighting the potential for developing new anti-infective agents based on this core structure. nepjol.info The broad applicability of azepine-containing scaffolds in drug design continues to drive research into new derivatives with tailored pharmacological profiles. tandfonline.com

Table 2: Bioactive Scaffolds Based on Azepine-dione Cores

| Scaffold Type | Specific Example | Biological Activity/Target | Reference |

|---|---|---|---|

| This compound | Substituted 1H-azepine-2,7-diones | Hypolipidemic and hypotriglyceridemic | academie-sciences.fr |

| Benzazepine-2,5-dione | 3-Hydroxy-1H-1-benzazepine-2,5-dione | Antagonist at glycine site of NMDA receptor | google.com |

| Benzazepine-2,5-dione | Various 1H-1-benzazepin-2,5-dione derivatives | Potent and selective dopamine D3-receptor antagonists | uniprojects.net |

| Dibenzazepine-2,5-dione | 1H-dibenzo[b]azepine-2,5-dione derivative | Antibacterial and antifungal activity | nepjol.info |

Precursors for Chiral Ligands and Asymmetric Synthesis (e.g., Hamari ligand)

A significant application of azepine derivatives is in the field of asymmetric catalysis, where they serve as precursors to powerful chiral ligands. A prominent example is the "Hamari ligand," a chiral tridentate ligand derived from a (3Z,5Z)-2,7-dihydro-1H-azepine structure. researchgate.netallfordrugs.com This ligand has proven to be highly effective and is widely used for the asymmetric synthesis of tailor-made α-amino acids, which are crucial building blocks for pharmaceuticals and peptidomimetics. researchgate.net

The synthesis of these specialized amino acids is typically achieved via the corresponding glycine Schiff base Ni(II) complex, where the Hamari ligand controls the stereochemical outcome of the reaction. allfordrugs.com An advanced, large-scale process for preparing the Hamari ligand has been developed, underscoring its industrial importance. The process involves key steps such as amidation and bis-alkylation, followed by a specific purification protocol. researchgate.netallfordrugs.com The availability of this azepine-derived ligand on a large scale facilitates its broad application in producing enantioenriched compounds. allfordrugs.com The development of such ligands highlights the critical role that azepine frameworks play in enabling challenging asymmetric transformations.

Methodological Development in Heterocyclic Chemistry

Research into the synthesis and reactivity of this compound and its analogs has contributed significantly to the development of new methodologies in heterocyclic chemistry. The construction of the seven-membered azepine ring is a non-trivial synthetic challenge, and studies in this area have yielded novel and efficient strategies. researchgate.netdoi.org

One innovative approach involves the photochemical reaction of benzofuroxan (B160326) in an aqueous solvent, which leads to the formation of this compound. jst.go.jp Another novel strategy is based on the intramolecular cyclic condensation of tertiary enamides containing a formyl group. organic-chemistry.orgresearchgate.net This method, which uses a Lewis acid catalyst under mild conditions, provides a highly efficient and scalable route to diverse 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives with high yields. organic-chemistry.orgresearchgate.net

Furthermore, the development of ring-expansion sequences has provided new ways to access these heterocycles. An efficient method converts enantiomerically pure 7,7-dihalo-2-azabicyclo[4.1.0]heptanes into 2,3-dihydro-1H-azepines. semanticscholar.org The exploration of the reactivity of these newly formed azepine systems, such as their participation in highly stereoselective hetero-Diels–Alder cycloadditions, further expands the synthetic chemist's toolkit for creating complex nitrogen-containing molecules. semanticscholar.org These methodological advancements underscore the importance of the azepine system as a subject of research for pushing the boundaries of modern organic synthesis. researchgate.net

Table 3: Methodological Advances in Azepine Synthesis

| Methodology | Key Precursors | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Photochemical Ring Expansion | Benzofuroxan | High-pressure mercury lamp, acetonitrile (B52724)/water | This compound | jst.go.jp |

| Intramolecular Condensation | Tertiary enamides with a formyl group | BBr₃ (Lewis acid), P₂O₅ | 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one derivatives | organic-chemistry.orgresearchgate.net |

| Thermal Ring Expansion | 3-Substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptanes | K₂CO₃, heat | Enantiomerically pure 2-alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepines | semanticscholar.org |

| Electron Transfer Reaction | Phenanthrenequinone derivative | Sodium cyanide (NaCN), aprotic solvent | 1-Phenyl-1H-azepine-2,7-dione | academie-sciences.fr |

Q & A

Q. What are the key considerations when synthesizing 1H-azepine-2,7-dione in a laboratory setting?

Synthesis of this compound requires careful selection of precursors (e.g., cyclic amines and ketones) and optimization of reaction conditions (temperature, solvent, catalysts). Purity must be verified using techniques like HPLC or GC-MS, with documentation of retention times and spectral data. Researchers should also characterize the compound via -NMR, -NMR, and IR spectroscopy to confirm structural integrity . Detailed records of reagent purity, reaction yields, and procedural deviations are critical for reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

Key techniques include:

- Spectroscopy : NMR for structural elucidation, IR for functional group identification, and UV-Vis for electronic properties.

- Chromatography : HPLC or GC-MS for purity assessment.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.

Cross-validation of results across multiple methods ensures accuracy, particularly when comparing data to literature values .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity of this compound under varying pH conditions?

Contradictions in reactivity data often arise from uncontrolled variables (e.g., solvent polarity, temperature fluctuations). To address this:

- Replicate Experiments : Conduct triplicate trials under standardized conditions.

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences.

- Control Groups : Include inert analogs or known reference compounds to isolate pH-specific effects.

- Mechanistic Probes : Use isotopic labeling (e.g., ) or kinetic studies to track reaction pathways.

Document all parameters meticulously and cross-reference findings with computational models (e.g., DFT calculations) .

Q. What methodologies are recommended for studying the enzyme inhibition mechanisms of this compound?

- Kinetic Assays : Measure and under varying substrate/inhibitor concentrations to determine inhibition type (competitive, non-competitive).

- Structural Biology : Use X-ray crystallography or cryo-EM to visualize binding interactions.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- Molecular Dynamics Simulations : Predict conformational changes in enzyme-inhibitor complexes.

Ensure ethical compliance when using biological samples, and validate results against negative controls .

Q. How can researchers balance open data sharing with intellectual property concerns in collaborative studies on this compound?

- De-Identification : Share synthetic protocols and spectral data without disclosing proprietary steps (e.g., catalyst formulations).

- Controlled Access : Use repositories with embargo periods or restricted access clauses.

- Consent Frameworks : Clearly define data usage rights in collaboration agreements.

- Ethical Safeguards : Adhere to institutional review processes and data protection laws (e.g., GDPR for EU collaborations) .

Q. What experimental design principles should guide toxicity studies of this compound in preclinical models?

- Dose-Response Curves : Establish LD and NOAEL (No Observed Adverse Effect Level) using incremental dosing.

- Histopathological Analysis : Compare tissue samples from treated vs. control groups.

- Biomarker Monitoring : Track liver/kidney function markers (e.g., ALT, creatinine).

- Ethical Compliance : Follow ARRIVE guidelines for animal studies and obtain IRB approval.

Data should be statistically robust, with transparency in sample size justification and randomization methods .

Methodological Best Practices

- Literature Reviews : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use databases like SciFinder or Reaxys for comprehensive searches .

- Data Reproducibility : Archive raw data (spectra, chromatograms) in standardized formats (e.g., JCAMP-DX for NMR) and document software settings (e.g., Gaussian basis sets for computational work) .

- Ethical Reporting : Disclose conflicts of interest and cite all contributions per ICMJE standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.